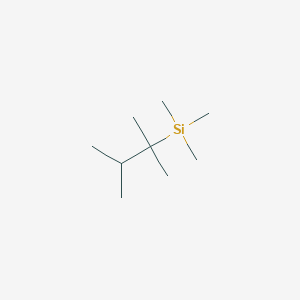
(2,3-Dimethylbutan-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylbutan-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is a trialkylsilane, characterized by the presence of a silicon atom bonded to three methyl groups and a 2,3-dimethylbutan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylbutan-2-yl)(trimethyl)silane typically involves the reaction of 2,3-dimethylbutan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product .
化学反应分析
Types of Reactions: (2,3-Dimethylbutan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes
科学研究应用
(2,3-Dimethylbutan-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicon-based materials and coatings
作用机制
The mechanism of action of (2,3-Dimethylbutan-2-yl)(trimethyl)silane involves the reactivity of the silicon-hydrogen bond. This bond can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a new bond with a carbon atom in an organic substrate. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Trimethylsilane: Similar structure but lacks the 2,3-dimethylbutan-2-yl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: (2,3-Dimethylbutan-2-yl)(trimethyl)silane is unique due to the presence of the bulky 2,3-dimethylbutan-2-yl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role .
属性
CAS 编号 |
90420-68-1 |
|---|---|
分子式 |
C9H22Si |
分子量 |
158.36 g/mol |
IUPAC 名称 |
2,3-dimethylbutan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H22Si/c1-8(2)9(3,4)10(5,6)7/h8H,1-7H3 |
InChI 键 |
ISDKMLJDJZKLPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


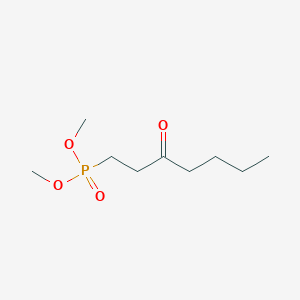
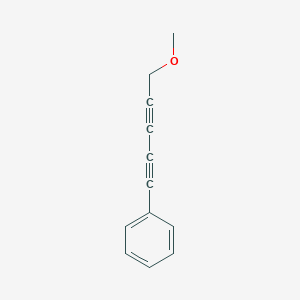
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
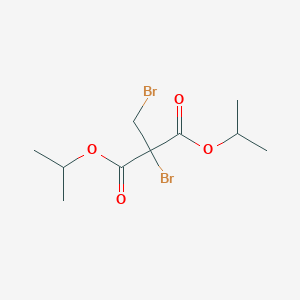
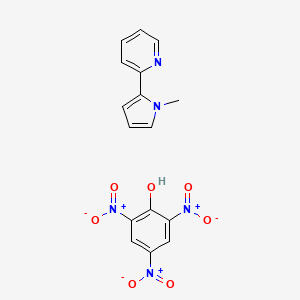
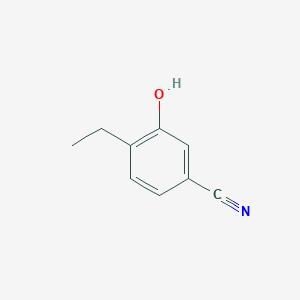
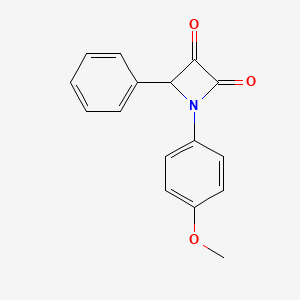
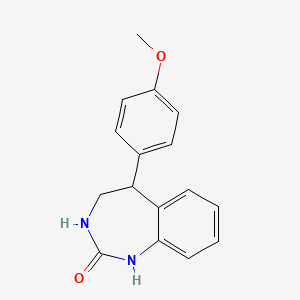

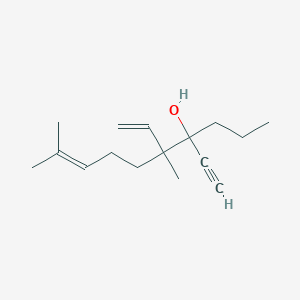
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
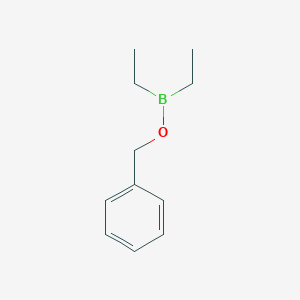
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
